5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide (MnO2) in water at room temperature . The reaction yields the desired pyrazole derivative with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green solvents and recyclable catalysts can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile
- 5-amino-3-methyl-1-phenylpyrazole
Uniqueness
What sets 5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-methylphenoxy and methylsulfanyl groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16N6OS |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H16N6OS/c1-10-4-6-12(7-5-10)24-15-8-14(20-17(21-15)25-3)23-16(19)13(9-18)11(2)22-23/h4-8H,19H2,1-3H3 |
InChI Key |
KNHVYPGBDKDNDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.